2-(Methylthio)-5-(tributylstannyl)thiazole
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Overview
Description
“2-(Methylthio)-5-(tributylstannyl)thiazole” is a complex organic compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The molecule also contains a methylthio group (-SCH3) and a tributylstannyl group (-Sn(C4H9)3), which are attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of “2-(Methylthio)-5-(tributylstannyl)thiazole” would be characterized by the presence of a thiazole ring, a methylthio group, and a tributylstannyl group. The exact structure would depend on the positions of these groups on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylthio)-5-(tributylstannyl)thiazole” would depend on its exact structure. Thiazole compounds are generally stable and can exhibit aromaticity. The presence of the tributylstannyl group may make the compound organometallic and could influence its reactivity .Scientific Research Applications
Organic Synthesis: Stille Cross-Coupling Reagent
2-(Methylthio)-5-(tributylstannyl)thiazole: is utilized as a reagent in Stille cross-coupling reactions . This process is pivotal in creating complex organic molecules through the formation of carbon-carbon bonds. The compound acts as a tin-based nucleophile that couples with electrophilic partners, often catalyzed by palladium. This method is widely used in pharmaceutical synthesis and material science for the construction of intricate molecular architectures.
Medicinal Chemistry: Drug Design and Development
The thiazole ring is a common motif in many drugs due to its bioactive properties2-(Methylthio)-5-(tributylstannyl)thiazole can serve as a key intermediate in the synthesis of thiazole derivatives . These derivatives are explored for their therapeutic potential, including antifungal, antibacterial, and anti-inflammatory activities. Researchers leverage this compound to develop new analogues with targeted activity, particularly in mediating cellular processes and regulating stem cell differentiation.
Future Directions
properties
IUPAC Name |
tributyl-(2-methylsulfanyl-1,3-thiazol-5-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJBNAXALAZNEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NS2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439118 |
Source
|
Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-5-(tributylstannyl)thiazole | |
CAS RN |
157025-34-8 |
Source
|
Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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